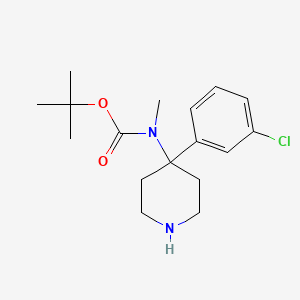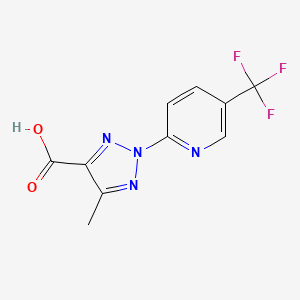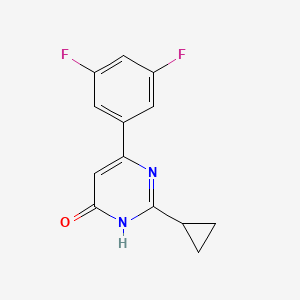
3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a pyrazole ring substituted with a 3-fluoro-4-methylphenyl group and a propanoic acid moiety. The presence of fluorine and methyl groups in the phenyl ring, along with the pyrazole core, imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the 3-fluoro-4-methylphenyl group via electrophilic aromatic substitution. The final step involves the addition of the propanoic acid group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as continuous flow chemistry and microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, contributing to its unique pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenylboronic acid: Shares the 3-fluoro-4-methylphenyl group but differs in the functional group attached to the phenyl ring.
3-Formylphenylboronic acid: Contains a formyl group instead of the pyrazole and propanoic acid moieties.
4-Fluoro-3-methyl-alpha-PVP: A synthetic stimulant with a different core structure but similar fluorine and methyl substitutions.
Uniqueness
3-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its combination of a pyrazole ring, fluorine, and methyl substitutions, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H17FN2O2 |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
3-[1-(3-fluoro-4-methylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H17FN2O2/c1-9-4-5-12(8-14(9)16)18-11(3)13(10(2)17-18)6-7-15(19)20/h4-5,8H,6-7H2,1-3H3,(H,19,20) |
InChI Key |
FXBYIRBAHPCLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)CCC(=O)O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11789050.png)
![7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole](/img/structure/B11789051.png)

![tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11789053.png)


![2-(5-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11789076.png)






